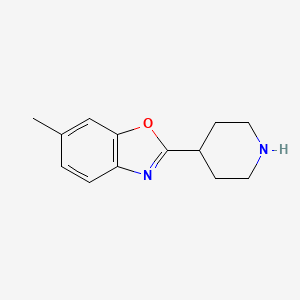![molecular formula C17H19BrN4O B2584762 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine CAS No. 2380143-25-7](/img/structure/B2584762.png)
4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine, also known as BPR1K653, is a small molecule inhibitor that has shown promising results in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that targets specific biochemical and physiological pathways in cells. In
Mecanismo De Acción
4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine has been found to target specific biochemical and physiological pathways in cells, including the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway. These pathways are involved in cell growth, proliferation, and survival, and are often dysregulated in cancer cells. 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine inhibits the activity of these pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine has been found to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of cell cycle arrest and apoptosis, and inhibition of angiogenesis. 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine has several advantages for lab experiments, including its high potency and selectivity, which make it a valuable tool for studying specific pathways and targets. However, 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine also has some limitations, including its low solubility and stability, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine, including the development of more stable and soluble analogs, the investigation of its potential as a combination therapy with other cancer treatments, and the exploration of its potential for the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine and its potential for clinical use.
Conclusion
In conclusion, 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine is a small molecule inhibitor that has shown promising results in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that targets specific biochemical and physiological pathways in cells. 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine is a valuable tool for the study of specific pathways and targets, and has the potential to be developed into a clinical treatment for cancer and other diseases.
Métodos De Síntesis
The synthesis of 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine has been achieved using several methods, including a one-pot reaction and a Suzuki-Miyaura coupling reaction. The one-pot reaction involves the condensation of 3-bromopyridine-4-carboxaldehyde, 1-pyrrolidinecarboxylic acid, and 2-cyclopropyl-6-methylpyrimidine-4-carbaldehyde in the presence of a base and a catalyst. The Suzuki-Miyaura coupling reaction involves the coupling of 3-bromopyridine-4-boronic acid with 2-cyclopropyl-6-methylpyrimidine-4-carbaldehyde in the presence of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine has been studied extensively in scientific research, particularly in the field of cancer research. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine has also been studied in the context of other diseases, such as Alzheimer's disease and Parkinson's disease, where it has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O/c1-11-8-16(21-17(20-11)12-2-3-12)22-7-5-13(10-22)23-15-4-6-19-9-14(15)18/h4,6,8-9,12-13H,2-3,5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEXLRMRWXOGDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCC(C3)OC4=C(C=NC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-cyclopropyl-6-methylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2584682.png)
![Methyl 4-[[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B2584683.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-fluorobenzo[d]thiazol-2-amine](/img/structure/B2584684.png)
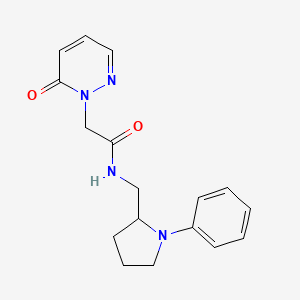

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2584687.png)
![1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2584690.png)

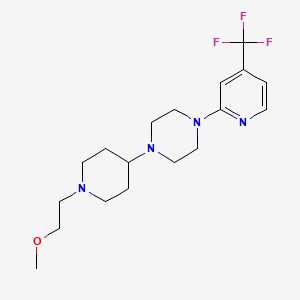
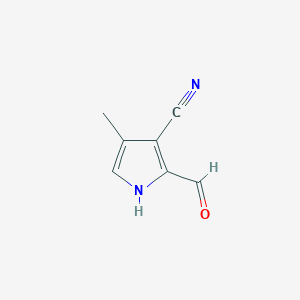
![Ethyl 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2584698.png)
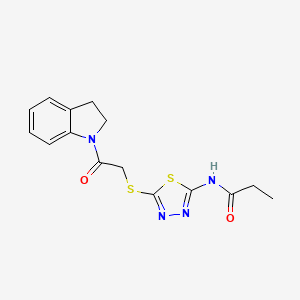
![5-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2584700.png)
